N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-5-nitropyrimidine with N-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions:
Substitution: Potassium carbonate, organic solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Various substituted pyrimidine derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities.
Uniqueness: N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific structural features and the presence of both nitro and piperazine groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-N-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O2/c1-12-9-7(17(18)19)8(11)13-10(14-9)16-5-3-15(2)4-6-16/h3-6H2,1-2H3,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHLXUFAZRWDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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